molecular formula C10H7F3N2OS B2988006 2-sulfanyl-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-5-one CAS No. 852389-02-7

2-sulfanyl-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-5-one

Cat. No.: B2988006
CAS No.: 852389-02-7
M. Wt: 260.23
InChI Key: KGXRJPBGYNJIDQ-UHFFFAOYSA-N
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Description

2-sulfanyl-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-5-one (CAS 852389-02-7) is a high-purity organic compound with a molecular formula of C10H7F3N2OS and a molecular weight of 260.24 g/mol . This compound is supplied as a powder and should be stored at room temperature . It features an imidazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The presence of the trifluoromethyl group is a significant structural feature, as this moiety is commonly incorporated into bioactive molecules to enhance their metabolic stability, lipophilicity, and membrane permeability . This compound is related to a class of nitrogen-containing heterocycles that are actively investigated for their potential central nervous system activity, particularly as templates for the development of new antidepressant agents . Furthermore, its imidazole-based structure makes it a candidate for research into novel antibacterial hybrids, a strategy aimed at overcoming antibiotic resistance in pathogens like the ESKAPE strains . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-sulfanylidene-3-[2-(trifluoromethyl)phenyl]imidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2OS/c11-10(12,13)6-3-1-2-4-7(6)15-8(16)5-14-9(15)17/h1-4H,5H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXRJPBGYNJIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)N1)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-sulfanyl-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a 2-(trifluoromethyl)phenyl-substituted amine with a thiol and a carbonyl-containing compound under acidic or basic conditions to form the imidazole ring . The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-sulfanyl-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazole derivatives, and various substituted imidazole compounds. These products can have different physical and chemical properties, making them useful for various applications .

Scientific Research Applications

2-sulfanyl-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-sulfanyl-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-5-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and proteins, disrupting their normal function and leading to various biological effects. The sulfanyl group can form covalent bonds with thiol groups in proteins, further enhancing its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structure aligns with imidazolone derivatives but distinguishes itself through unique substituents. Below is a comparative analysis with analogous compounds from the evidence:

Compound Molecular Formula Key Substituents Notable Features
2-Sulfanyl-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-5-one C₁₀H₇F₃N₂OS -SH, -CF₃-phenyl Sulfanyl group enhances nucleophilicity; -CF₃ improves metabolic stability .
(4E)-4-[(2H-1,3-Benzodioxol-5-yl)methylidene]-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-... C₁₉H₁₃F₃N₂O₃S Benzodioxolyl, -CF₃-benzylsulfanyl Extended conjugation via benzodioxole; higher molecular weight .
2-Hydrazinyl-4,5-dihydro-1H-imidazol-5-one hydroiodide (56254-56-9) C₃H₇IN₄O -NH-NH₂ Hydrazine derivative; ionic form increases solubility .
Sarolaner, Lotilaner () Varies Isoxazoline, -CF₃, halogenated aryl Veterinary antiparasitics; -CF₃ enhances lipophilicity and target binding .

Physicochemical Properties

  • Lipophilicity: The -CF₃ group increases logP compared to non-fluorinated analogs, enhancing membrane permeability—a trait shared with sarolaner and lotilaner .
  • Thermal Stability : Imidazolones with electron-withdrawing groups (e.g., -CF₃) exhibit higher thermal stability than those with electron-donating substituents, as seen in related patents ().

Pharmacological and Industrial Relevance

  • The sulfanyl group’s redox activity differentiates it from methylsulfonyl or carboxamide analogs (), which are more stable but less reactive in biological systems .

Research Findings and Data Tables

Table 1: Substituent Effects on Reactivity

Substituent Electronic Effect Impact on Reactivity
-SH (Sulfanyl) Moderate donating Facilitates nucleophilic substitution; prone to oxidation .
-CF₃ (Trifluoromethyl) Strong withdrawing Stabilizes ring structure; reduces electron density, slowing electrophilic substitution .
Benzodioxolyl () Electron-donating Increases aromaticity and conjugation; may reduce metabolic degradation .

Table 2: Comparative Solubility and Stability

Compound Aqueous Solubility Thermal Stability (°C) Key Application
Target Compound Low (logP ~2.5)* >200 Potential agrochemical intermediate
2-Hydrazinyl-imidazolone hydroiodide High (ionic) ~150 Synthetic intermediate for hydrazine derivatives
Sarolaner Very low (logP ~5.2) >300 Veterinary antiparasitic

*Estimated based on analogous structures.

Biological Activity

2-Sulfanyl-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-5-one (CAS No. 852389-02-7) is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article compiles various research findings and case studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C10H7F3N2OS
  • Molecular Weight : 260.24 g/mol
  • IUPAC Name : 2-sulfanylidene-3-[2-(trifluoromethyl)phenyl]imidazolidin-4-one
  • PubChem CID : 2560552

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains, particularly antibiotic-resistant ones. A significant study focused on the design and synthesis of derivatives that include the trifluoromethyl group, demonstrating their potency as antimicrobial agents against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .

Key Findings:

  • Biofilm Inhibition : Compounds derived from similar structures have shown the ability to inhibit biofilm formation effectively. For instance, certain derivatives demonstrated over 90% inhibition of S. aureus biofilm at concentrations lower than those required for traditional antibiotics like vancomycin .
  • Cytotoxicity : In cytotoxicity tests against human embryonic kidney cells (HEK293), some derivatives exhibited low toxicity with selectivity factors greater than 20, indicating a favorable therapeutic index .

Anticancer Potential

The compound's structure suggests potential anticancer properties, particularly due to the presence of the trifluoromethyl group, which has been associated with improved pharmacological profiles in various FDA-approved drugs .

Case Studies:

  • Combination Therapy : Research indicates that compounds containing similar imidazole frameworks can enhance the efficacy of existing cancer treatments when used in combination. For example, selinexor, an FDA-approved drug, showed synergistic effects when paired with other agents in preclinical trials .
  • Mechanism of Action : Investigations into the mechanism reveal that these compounds may interfere with critical cellular processes in cancer cells, leading to apoptosis and reduced proliferation rates .

Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against MRSA and E. faecalis, biofilm inhibition >90%
CytotoxicityLow toxicity to HEK293 cells; selectivity factor >20
AnticancerPotential enhancement of existing therapies; mechanisms involve apoptosis

Q & A

Q. What are the common synthetic routes for preparing 4,5-dihydro-1H-imidazol-5-one derivatives, and how are they optimized for this compound?

The compound can be synthesized via base-promoted cyclization of amidines with ketones under transition-metal-free conditions. Key parameters include solvent choice (e.g., DMF), reaction temperature (~120°C), and base strength (e.g., NaOH). Optimization focuses on minimizing side reactions from the electron-withdrawing trifluoromethyl group, which may require extended reaction times or inert atmospheres to prevent decomposition .

Q. How can the purity and structural identity of this compound be validated?

Use a combination of HPLC (for purity >95%), FTIR (to confirm the presence of -SH and C=O groups), and 1H/13C NMR (to resolve aromatic protons and dihydroimidazolone ring protons). Crystallographic validation via X-ray diffraction (using SHELX software for refinement) is recommended for unambiguous confirmation of the sulfanyl and trifluoromethyl substituents' positions .

Q. What analytical techniques are suitable for studying hydrogen-bonding interactions in this compound?

Single-crystal X-ray diffraction (SCXRD) paired with graph-set analysis (as per Etter’s formalism) can map hydrogen-bonding motifs. The sulfanyl (-SH) group likely participates in S–H···N or S–H···O interactions, while the trifluoromethyl group may influence crystal packing via weak C–F···H interactions .

Q. How does the trifluoromethyl group impact the compound’s stability under ambient conditions?

The trifluoromethyl group enhances hydrolytic stability due to its electron-withdrawing nature but may increase sensitivity to UV light. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with monitoring via TLC or HPLC. Storage in amber vials under nitrogen is advised .

Q. What solvents and reaction conditions are compatible with this compound?

Polar aprotic solvents (e.g., DMF, DMSO) are optimal for reactions involving the imidazolone ring. Avoid strong acids/bases to prevent ring-opening. For substitution reactions at the sulfanyl group, mild oxidizing agents (e.g., H₂O₂) can convert -SH to -S-S- bridges without disrupting the core structure .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution, revealing nucleophilic sites (e.g., sulfur in -SH) and electrophilic regions (e.g., carbonyl carbon). Fukui indices and molecular electrostatic potential maps are critical for predicting regioselectivity .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

The trifluoromethyl group’s disorder and the sulfanyl group’s low electron density complicate refinement. Use SHELXL-2018 with anisotropic displacement parameters and restraints for CF₃ groups. High-resolution data (≤0.8 Å) and twin refinement (via HKLF5) may be required .

Q. How can substituent effects (e.g., -CF₃, -SH) be quantified in structure-activity relationship (SAR) studies?

Employ Hammett substituent constants (σₚ for -CF₃ = 0.54, σₘ for -SH = 0.25) to correlate electronic effects with biological activity. Pair with CoMFA/CoMSIA models to map steric and electrostatic contributions .

Q. What strategies mitigate side reactions during functionalization of the sulfanyl group?

Protect the -SH group as a disulfide (-S-S-) before introducing electrophiles. For example, treat with iodine in ethanol to form a stable disulfide intermediate, which can later be reduced back to -SH post-functionalization .

Q. How do steric effects from the 2-(trifluoromethyl)phenyl group influence regioselectivity in cross-coupling reactions?

Steric hindrance from the bulky aryl group directs coupling reactions (e.g., Suzuki-Miyaura) to the C4/C5 positions of the dihydroimidazolone ring. Computational docking studies (e.g., AutoDock Vina) can visualize steric clashes and optimize catalyst selection (e.g., Pd(OAc)₂ with SPhos ligand) .

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